molecular formula C11H20N2O3 B8572127 tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate CAS No. 1190392-69-8

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate

Cat. No.: B8572127
CAS No.: 1190392-69-8
M. Wt: 228.29 g/mol
InChI Key: SBWFHQQFTPEOMT-UHFFFAOYSA-N
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Description

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methyl-2-oxotetrahydropyrimidine and tert-butyl acetate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-oxotetrahydropyrimidine: A precursor in the synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate.

    Tert-butyl acetate: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives: Compounds with similar structures and functional groups.

Uniqueness

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group and pyrimidine core make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1190392-69-8

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)8-13-7-5-6-12(4)10(13)15/h5-8H2,1-4H3

InChI Key

SBWFHQQFTPEOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCN(C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.30 g (2.6 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one from step A above in 5 mL of anhydrous DMF was added to a 10 mL round bottom flask containing 0.16 g (4.2 mmol) of a 60% sodium hydride suspension in mineral oil under an atmosphere of nitrogen. After stirring for 10 min 0.62 g (3.2 mmol) of tert-butyl bromoacetate was added in one portion and the reaction mixture was allowed to stir overnight. The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution and then diluted with 20 mL of water. The resulting suspension was extracted with ethyl acetate (3×10 mL) and the combined organics were washed with water (2×3 mL), brine (1×3 mL) and dried over magnesium sulfate. The mixture was filtered, evaporated and purified by silica gel chromatography eluting with a 0-5% methanol in ethyl acetate gradient to afford the title compound as a clear oil (0.090 g, 15%). 1HNMR (500 MHz, CDCl3) δ: 3.88 (s, 2H), 3.23 (t, J=6 Hz, 2H), 3.20 (t, J=6 Hz, 2H), 2.84 (s, 3H), 1.94-1.89 (m, 2H), 1.37 (s, 9H). LC-MS: m/z (ES) 229 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
15%

Synthesis routes and methods II

Procedure details

A solution of 0.30 g (2.6 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one from step A above in 5 mL of anhydrous DMF was added to a 10 mL round bottom flask containing 0.16 g (4.2 mmol) of a 60% sodium hydride suspension in mineral oil under an atmosphere of nitrogen. After stirring for 10 min 0.62 g (3.2 mmol) of tert-butyl bromoacetate was added in one portion and the reaction mixture was allowed to stir overnight. The reaction mixture was then quenched with 5 mL of a saturated aqueous ammonium chloride solution and then diluted with 20 mL of water. The resulting suspension was extracted with ethyl acetate (3×10 mL) and the combined organics were washed with water (2×3 mL), brine (1×3 mL) and dried over magnesium sulfate. The mixture was filtered, evaporated and purified by silica gel chromatography eluting with a 0-5% methanol in ethyl acetate gradient to afford the title compound as a clear oil (0.090 g, 15%). 1HNMR (500 MHz, CDCl3) δ: 3.88 (s, 2H), 3.23 (t, J=6 Hz, 2H), 3.20 (t, J=6 Hz, 2H), 2.84 (s, 3H), 1.94-1.89 (m, 2H), 1.37 (s, 9H). LC-MA: m/z (ES) 229 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
15%

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